molecular formula C9H10INO2 B1675871 2-iodo-N-(3-methoxyphenyl)acetamide CAS No. 17641-09-7

2-iodo-N-(3-methoxyphenyl)acetamide

Cat. No.: B1675871
CAS No.: 17641-09-7
M. Wt: 291.09 g/mol
InChI Key: YQIDLNFAIBNVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-(3-methoxyphenyl)acetamide: is a bioactive chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of an iodine atom at the 2-position of the acetanisidide structure, which significantly influences its reactivity and biological activity .

Preparation Methods

The synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide typically involves the iodination of m-acetanisidide. This can be achieved through various synthetic routes, including the use of iodine and oxidizing agents under controlled conditions. Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-iodo-N-(3-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-iodo-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-iodo-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Phenacetin: Known for its analgesic and antipyretic properties.

    p-Acetanisidide: Another acetanisidide derivative with different substituents.

    4′-Butoxyacetanilide: A compound with a butoxy group at the 4′-position.

    4′-(3-Chloropropoxy)acetanilide: A compound with a chloropropoxy group at the 4′-position.

The uniqueness of this compound lies in the presence of the iodine atom, which significantly influences its chemical and biological properties, making it distinct from other acetanisidide derivatives .

Properties

IUPAC Name

2-iodo-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIDLNFAIBNVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170130
Record name m-Acetanisidide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17641-09-7
Record name 2-Iodo-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17641-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Acetanisidide, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Acetanisidide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-iodo-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-iodo-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
2-iodo-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-iodo-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.